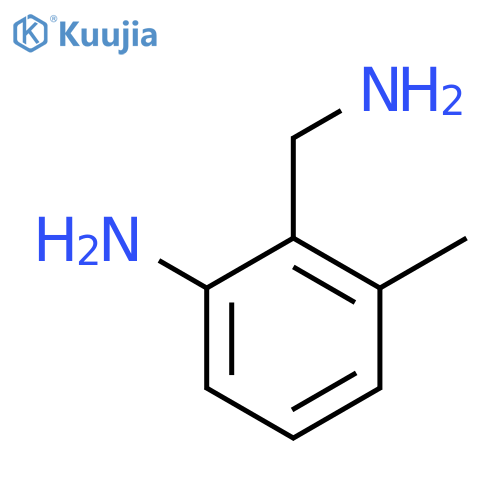Cas no 771574-26-6 (2-(Aminomethyl)-3-methylaniline)

771574-26-6 structure
商品名:2-(Aminomethyl)-3-methylaniline
CAS番号:771574-26-6
MF:C8H12N2
メガワット:136.194281578064
MDL:MFCD06213824
CID:4990127
PubChem ID:53875043
2-(Aminomethyl)-3-methylaniline 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-methylbenzylamine
- 2-(aminomethyl)-3-methylaniline
- 2-aminomethyl-3-methyl-phenylamine
- 2-(Aminomethyl)-3-methylaniline
-
- MDL: MFCD06213824
- インチ: 1S/C8H12N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5,9-10H2,1H3
- InChIKey: HFUZJJJGYWOEGK-UHFFFAOYSA-N
- ほほえんだ: NC1=CC=CC(C)=C1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- トポロジー分子極性表面積: 52
- 疎水性パラメータ計算基準値(XlogP): 1
2-(Aminomethyl)-3-methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000327-250mg |
2-Amino-6-methylbenzylamine |
771574-26-6 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A012000327-500mg |
2-Amino-6-methylbenzylamine |
771574-26-6 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A012000327-1g |
2-Amino-6-methylbenzylamine |
771574-26-6 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Enamine | EN300-2975454-1g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 1g |
$871.0 | 2023-09-06 | ||
| Enamine | EN300-2975454-0.05g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 0.05g |
$732.0 | 2023-09-06 | ||
| Enamine | EN300-2975454-2.5g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 2.5g |
$1707.0 | 2023-09-06 | ||
| Enamine | EN300-2975454-0.25g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 0.25g |
$801.0 | 2023-09-06 | ||
| Enamine | EN300-2975454-0.5g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 0.5g |
$836.0 | 2023-09-06 | ||
| Enamine | EN300-2975454-0.1g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 0.1g |
$767.0 | 2023-09-06 | ||
| Enamine | EN300-2975454-10g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 10g |
$3746.0 | 2023-09-06 |
2-(Aminomethyl)-3-methylaniline 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
771574-26-6 (2-(Aminomethyl)-3-methylaniline) 関連製品
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量